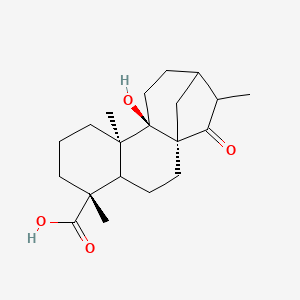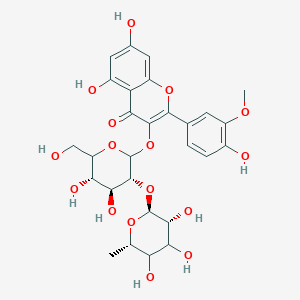
Isorhamnetin 3-O-neohespeidoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhamnetin 3-O-neohesperidoside is a flavonoid glycoside found in various plants, including Typha angustifolia and Acacia salicina. It is known for its antioxidant, anti-inflammatory, and osteoclastogenic activities. This compound is a significant active substance in traditional herbal medicines, particularly in Puhuang, which is used to treat various chronic diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-O-neohesperidoside can be isolated from natural sources such as Typha angustifolia. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of isorhamnetin 3-O-neohesperidoside involves large-scale extraction from plant materials. The process includes drying the plant material, solvent extraction, and purification using HPLC. The purity of the compound is ensured through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties, converting isorhamnetin 3-O-neohesperidoside to isorhamnetin 3-O-glucoside and subsequently to isorhamnetin.
Demethylation: This reaction converts isorhamnetin to quercetin.
Common Reagents and Conditions
Deglycosylation: Enzymatic or acidic conditions are commonly used for deglycosylation reactions.
Demethylation: This reaction typically requires oxidative conditions.
Major Products
- Isorhamnetin 3-O-glucoside
- Isorhamnetin
- Quercetin
Aplicaciones Científicas De Investigación
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry : It is used as a chemical marker in the analysis of plant extracts .
- Biology : The compound is studied for its interactions with human intestinal flora and its metabolic pathways .
- Medicine : It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and osteoclastogenic properties .
- Industry : It is used in the development of natural health products and supplements .
Mecanismo De Acción
Isorhamnetin 3-O-neohesperidoside exerts its effects through various molecular targets and pathways:
- Antioxidant Activity : It scavenges superoxide radicals and inhibits xanthine oxidase .
- Osteoclastogenesis : It promotes the differentiation of osteoclasts and the resorption of bone by upregulating the expression of osteoclast-specific genes .
- Anti-inflammatory Activity : It inhibits inflammatory pathways and reduces oxidative stress .
Comparación Con Compuestos Similares
Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycoside structure and its wide range of biological activities. Similar compounds include:
- Isorhamnetin 3-O-glucoside : A deglycosylated form of isorhamnetin 3-O-neohesperidoside.
- Isorhamnetin : The aglycone form of isorhamnetin 3-O-neohesperidoside.
- Quercetin : A demethylated product of isorhamnetin .
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycoside structures and specific biological activities.
Propiedades
Fórmula molecular |
C28H32O16 |
|---|---|
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1 |
Clave InChI |
QHLKSZBFIJJREC-KPMXSVFISA-N |
SMILES isomérico |
C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


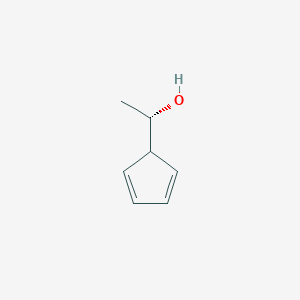
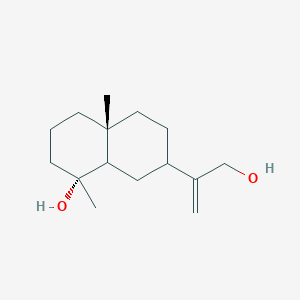
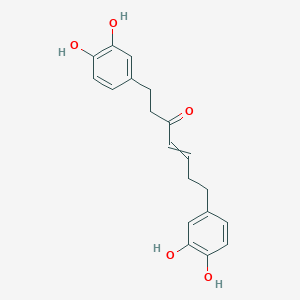
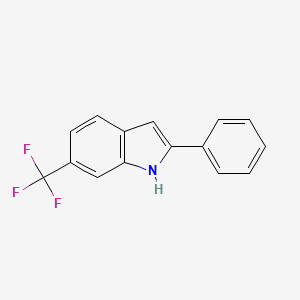
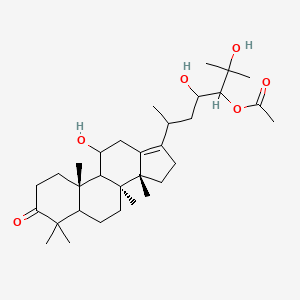
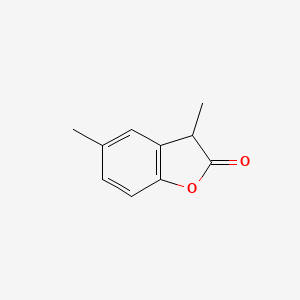

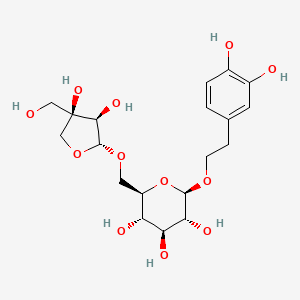
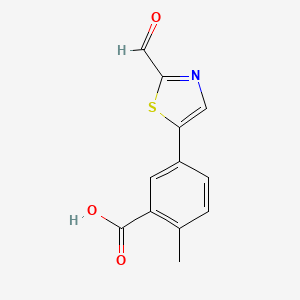
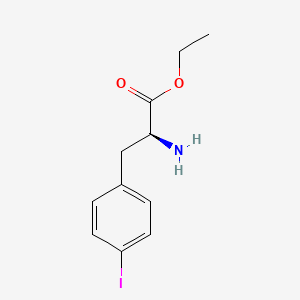
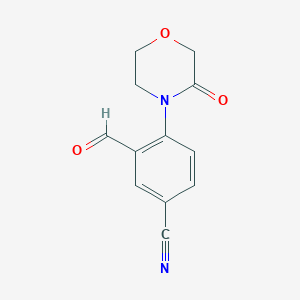
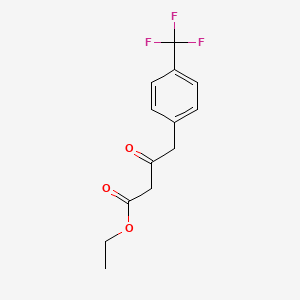
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
